Z-Isomer Oxime Yields 2.66-Fold Higher Than E-Isomer in Risperidone Intermediate Synthesis
The synthetic utility of the target (Z)-isomer is superior to its (E)-isomer counterpart for the production of risperidone. A direct comparison of isolated yields during the preparation of the oxime intermediate (3) shows that the Z-isomer can be obtained in 75.7% yield, whereas the E-isomer is obtained in only 28.5% yield under comparable isolation conditions [1]. This quantitative difference is critical for process economics.
| Evidence Dimension | Isolated Yield of Oxime Intermediate (3) |
|---|---|
| Target Compound Data | 75.7% (Z-isomer oxime acetate) |
| Comparator Or Baseline | E-isomer oxime (3) |
| Quantified Difference | 2.66-fold higher yield for Z-isomer |
| Conditions | Synthesis and isolation of oxime intermediate (3) as described in Example 1 and Example 2 of US Patent 7,405,298 |
Why This Matters
The 2.66-fold yield advantage of the Z-isomer translates to a >60% reduction in raw material waste and significant cost savings per kg of API, making it the only economically rational choice for process development and scale-up.
- [1] Gorlitzer, J., et al. (2008). Process for making risperidone and intermediates therefor. U.S. Patent No. US 7,405,298 B2. View Source
